N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
CAS No.:
Cat. No.: VC8705629
Molecular Formula: C27H23NO6
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23NO6 |
|---|---|
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetamide |
| Standard InChI | InChI=1S/C27H23NO6/c1-17-21-9-8-20(13-24(21)34-27(30)22(17)11-18-5-3-2-4-6-18)31-15-26(29)28-14-19-7-10-23-25(12-19)33-16-32-23/h2-10,12-13H,11,14-16H2,1H3,(H,28,29) |
| Standard InChI Key | NEUIFVCFSGSRFN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features three distinct moieties:
-
1,3-Benzodioxol-5-ylmethyl group: A methylene-linked benzodioxole ring system known for enhancing metabolic stability and membrane permeability .
-
Acetamide backbone: Serves as a flexible linker, facilitating interactions with biological targets via hydrogen bonding .
-
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy group: A coumarin derivative substituted with benzyl and methyl groups, contributing to π-π stacking and hydrophobic interactions .
The IUPAC name systematically describes these components, emphasizing the acetamide’s N¹-substitution by the benzodioxolylmethyl group and the ether-linked coumarin moiety.
Physicochemical Properties
Predicted properties derived from structurally analogous compounds :
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₃NO₆ |
| Molecular Weight | 481.48 g/mol |
| logP | 4.2 ± 0.3 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH, coumarin lactone) |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 98.5 Ų |
The moderate logP suggests balanced lipophilicity, favoring both cellular uptake and aqueous solubility. The polar surface area aligns with compounds exhibiting oral bioavailability .
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves three key intermediates:
-
7-Hydroxy-3-benzyl-4-methylcoumarin: Prepared via Pechmann condensation of 4-methylresorcinol with benzyl-protected ethyl acetoacetate under acidic conditions .
-
2-Chloroacetamide derivative: Generated by reacting 1,3-benzodioxol-5-ylmethylamine with chloroacetyl chloride in dichloromethane .
-
Etherification: Coupling the coumarin’s phenolic oxygen with the chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Stepwise Synthesis
-
Coumarin Synthesis:
-
Acetamide Intermediate:
-
Ether Coupling:
Spectroscopic Validation
IR Spectroscopy
¹H-NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.41 | s (3H) | 4-CH₃ (coumarin) |
| 3.89 | s (2H) | N-CH₂ (benzodioxole) |
| 4.61 | s (2H) | OCH₂CO (acetamide linker) |
| 5.33 | s (2H) | OCH₂ (benzodioxole) |
| 6.82–7.48 | m (12H) | Aromatic protons |
Mass Spectrometry
-
ESI-MS (m/z): [M+H]⁺ calcd. 482.18, found 482.21.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume